H-Asp-Val-OH H-Asp-Val-OH Asp-Val is a dipeptide formed from L-alpha-aspartyl and L-valine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 13433-04-0
VCID: VC20967135
InChI: InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol

H-Asp-Val-OH

CAS No.: 13433-04-0

Cat. No.: VC20967135

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

H-Asp-Val-OH - 13433-04-0

Specification

Description Asp-Val is a dipeptide formed from L-alpha-aspartyl and L-valine residues. It has a role as a metabolite.
CAS No. 13433-04-0
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Standard InChI Key CPMKYMGGYUFOHS-FSPLSTOPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator